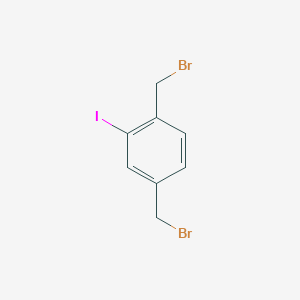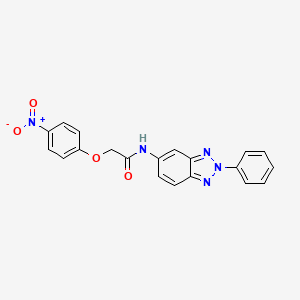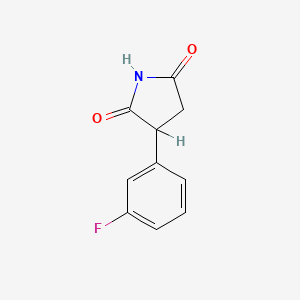![molecular formula C34H54N2O2 B1658270 2,6-DI-TERT-BUTYL-4-({4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL CAS No. 6029-54-5](/img/structure/B1658270.png)
2,6-DI-TERT-BUTYL-4-({4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a piperazine ring linked to two phenolic groups, each substituted with tert-butyl groups. The molecular formula of this compound is C29H44O2N2, and it is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) typically involves the reaction of piperazine with 2,6-di-tert-butylphenol in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Piperazine} + 2 \times \text{2,6-di-tert-butylphenol} + \text{Formaldehyde} \rightarrow \text{4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol)} ]
The reaction is typically conducted in an organic solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenolic derivatives
Aplicaciones Científicas De Investigación
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. The piperazine ring can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4,4’-methylenebis [2,6-bis (1,1-dimethylethyl)-: Similar structure but lacks the piperazine ring.
Phenol, 4,4’- [thiobis (methylene)]bis [2,6-bis (1,1-dimethylethyl)-: Contains a sulfur atom instead of the piperazine ring.
Uniqueness
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) is unique due to the presence of the piperazine ring, which imparts additional reactivity and potential biological activity compared to other similar compounds. This structural feature allows for a broader range of applications and interactions with molecular targets.
Propiedades
Número CAS |
6029-54-5 |
|---|---|
Fórmula molecular |
C34H54N2O2 |
Peso molecular |
522.8 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[[4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C34H54N2O2/c1-31(2,3)25-17-23(18-26(29(25)37)32(4,5)6)21-35-13-15-36(16-14-35)22-24-19-27(33(7,8)9)30(38)28(20-24)34(10,11)12/h17-20,37-38H,13-16,21-22H2,1-12H3 |
Clave InChI |
BBGJFAYGMNGEIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
| 6029-54-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl cyano[2-ethyl-4-(4-fluorophenyl)-2-methyloxan-4-yl]acetate](/img/structure/B1658189.png)
![Methyl 6-[4-[(4-butoxybenzoyl)amino]phenyl]-8-methyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B1658190.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B1658191.png)
![2-cyano-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide](/img/structure/B1658192.png)
![methyl 4-[3-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1658194.png)


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1658200.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B1658201.png)
![3-bromo-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B1658202.png)
![N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B1658203.png)

![6-chloro-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B1658207.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B1658210.png)
